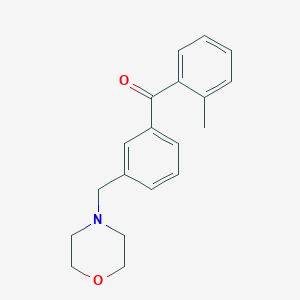

2-Methyl-3'-morpholinomethyl benzophenone

Description

2-Methyl-3'-morpholinomethyl benzophenone is a synthetic benzophenone derivative characterized by a methyl group at the 2-position of one aromatic ring and a morpholinomethyl group (-CH₂-morpholine) at the 3'-position of the adjacent ring. The morpholinomethyl group introduces polarity and hydrogen-bonding capacity, which may influence solubility, reactivity, and biological activity compared to simpler benzophenones.

Properties

IUPAC Name |

(2-methylphenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c1-15-5-2-3-8-18(15)19(21)17-7-4-6-16(13-17)14-20-9-11-22-12-10-20/h2-8,13H,9-12,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWMGIHINAPEYKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90643066 | |

| Record name | (2-Methylphenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898764-99-3 | |

| Record name | (2-Methylphenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3’-morpholinomethyl benzophenone typically involves the reaction of 2-methylbenzophenone with morpholine in the presence of a suitable catalyst. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of 2-Methyl-3’-morpholinomethyl benzophenone may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3’-morpholinomethyl benzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-Methyl-3’-morpholinomethyl benzophenone has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Methyl-3’-morpholinomethyl benzophenone involves its interaction with specific molecular targets. The morpholinomethyl group can interact with biological receptors or enzymes, potentially inhibiting their activity. The benzophenone moiety may also play a role in the compound’s overall biological activity by facilitating binding to hydrophobic pockets in proteins .

Comparison with Similar Compounds

The following table and analysis compare 2-methyl-3'-morpholinomethyl benzophenone with structurally related benzophenone derivatives and morpholine-containing compounds.

Table 1: Key Properties of Similar Compounds

Structural and Physicochemical Comparisons

4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone (CAS 898750-95-3)

- Substituent Effects : The addition of chlorine and fluorine atoms at the 4- and 2-positions increases molecular weight (331.8 g/mol) and electronegativity compared to the methyl-substituted target compound. These halogens enhance lipophilicity (higher XLogP3) and may improve UV stability, making this derivative suitable for industrial coatings or photostabilizers .

- Market Relevance : This compound is explicitly marketed for regional and global applications, suggesting its utility in niche industrial sectors compared to the target compound .

2-Chloro-3'-morpholinomethyl benzophenone (CAS 898791-89-4)

- Polarity and Solubility: The morpholinomethyl group contributes to a polar surface area of 29.5 Ų, enhancing water solubility compared to non-morpholine benzophenones. Replacing chlorine with a methyl group (as in the target compound) would reduce molecular weight (~295.4 vs. 315.8 g/mol) and slightly lower XLogP3 (estimated ~3.0 vs. 3.4), favoring improved aqueous solubility .

2-Carbethoxy-3'-morpholinomethyl benzophenone (CAS 898765-20-3)

- This derivative’s higher molecular weight (~353.4 g/mol) and bulkier structure may reduce membrane permeability compared to the target compound .

(2-Chlorophenyl)-(3-methylphenyl)methanone (CAS 131822-46-3)

- Simpler Benzophenone Analog: Lacking the morpholinomethyl group, this compound exhibits lower polarity (polar surface area ~17.1 Ų estimated) and molecular weight (230.7 g/mol). The absence of morpholine limits its hydrogen-bonding capacity, making it less suitable for applications requiring solubility in polar solvents .

Biological Activity

2-Methyl-3'-morpholinomethyl benzophenone is a synthetic organic compound with the molecular formula C19H21NO2. It is a derivative of benzophenone, characterized by the presence of a morpholinomethyl group and a methyl group. This compound has garnered attention in various fields, particularly in biological and chemical research due to its potential applications and biological activities.

The compound's structure can be summarized as follows:

- IUPAC Name : (2-methylphenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone

- Molecular Weight : 295.38 g/mol

- InChI Key : BWMGIHINAPEYKG-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The morpholinomethyl group enhances the compound's affinity for hydrophobic pockets within proteins, potentially leading to enzyme inhibition or modulation of receptor activity.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for certain enzymes. The mechanism involves the binding of the morpholinomethyl group to the active site of enzymes, thereby preventing substrate access. This property is particularly relevant in studies focusing on metabolic pathways where enzyme regulation is crucial.

Antimicrobial Activity

Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial properties. These activities may stem from the compound's ability to disrupt microbial cell membranes or interfere with metabolic processes. Further investigations are needed to establish specific antimicrobial efficacy against various pathogens.

UV Absorption

As a derivative of benzophenone, this compound may also possess UV-filtering capabilities, which are beneficial in cosmetic formulations to protect skin from harmful UV radiation. The absorption spectrum and efficacy as a UV filter require detailed analysis through spectrophotometric methods.

Case Study: Enzyme Inhibition Assays

In a study assessing the enzyme inhibition potential of this compound, researchers utilized various concentrations of the compound against target enzymes. The results indicated a dose-dependent inhibition pattern, suggesting that higher concentrations lead to increased inhibitory effects.

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

This data highlights the compound's potential as a therapeutic agent in conditions where enzyme modulation is beneficial.

Case Study: Antimicrobial Testing

Another study focused on the antimicrobial activity of related benzophenone derivatives demonstrated that these compounds could inhibit bacterial growth effectively. The minimum inhibitory concentration (MIC) was determined for several strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that derivatives like this compound could serve as potential antimicrobial agents.

Safety and Toxicology

While exploring its biological activities, it is essential to consider the safety profile of this compound. Toxicological assessments indicate that while some derivatives exhibit low toxicity levels, comprehensive studies are necessary to evaluate long-term exposure effects and potential carcinogenicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.